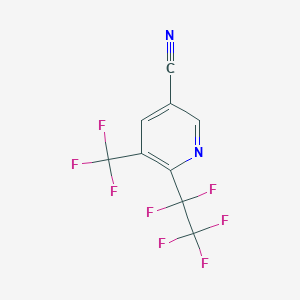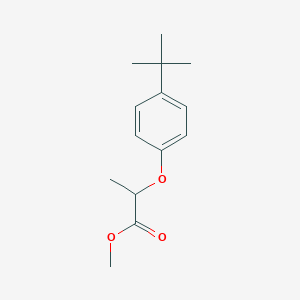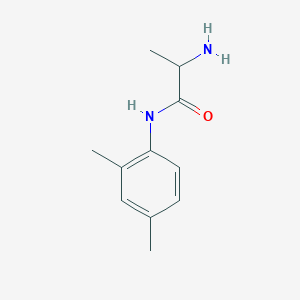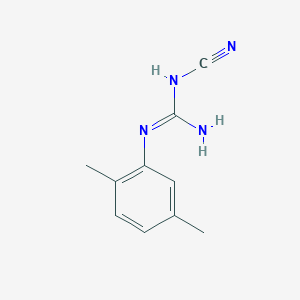![molecular formula C26H24N2O3 B12120669 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-méthyl-2-oxo-2-(1H-indol-3-yl)-N-[1-(4-méthoxyphényl)-2-phényléthyl]acétamide est un composé organique complexe qui présente un noyau indole, un groupe méthoxyphényle et un fragment phényléthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-méthyl-2-oxo-2-(1H-indol-3-yl)-N-[1-(4-méthoxyphényl)-2-phényléthyl]acétamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste en la condensation du 1H-indole-3-carboxaldéhyde avec l'acide 4-méthoxyphénylacétique, suivie de l'introduction du groupe phényléthyle par une alkylation de Friedel-Crafts. L'étape finale consiste à former la partie oxoacétamide par une réaction de couplage d'amide en utilisant des réactifs tels que le N,N'-dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu pour améliorer l'efficacité de la réaction et le rendement. De plus, le processus de purification peut impliquer des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-méthyl-2-oxo-2-(1H-indol-3-yl)-N-[1-(4-méthoxyphényl)-2-phényléthyl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le fragment indole peut être oxydé en utilisant des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Le groupe carbonyle dans l'oxoacétamide peut être réduit en alcool en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courantes
Oxydation : KMnO4 en conditions acides ou neutres.
Réduction : LiAlH4 dans l'éther anhydre.
Substitution : Hydrure de sodium (NaH) dans le diméthylformamide (DMF).
Principaux produits
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
N-méthyl-2-oxo-2-(1H-indol-3-yl)-N-[1-(4-méthoxyphényl)-2-phényléthyl]acétamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec diverses cibles biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes (LED).
Mécanisme d'action
Le mécanisme d'action du N-méthyl-2-oxo-2-(1H-indol-3-yl)-N-[1-(4-méthoxyphényl)-2-phényléthyl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicinales, il peut inhiber certaines enzymes ou certains récepteurs, entraînant des effets thérapeutiques. Le fragment indole est connu pour interagir avec diverses voies biologiques, notamment celles impliquées dans la signalisation cellulaire et l'expression génique.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The indole moiety is known to interact with various biological pathways, including those involved in cell signaling and gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1H-indol-3-yl)acétonitrile : Un autre dérivé indole avec différents groupes fonctionnels.
Dérivés oxydables 3-(1H-indol-5-yl)-1,2,4 : Composés avec des noyaux indoles similaires mais des substituants différents.
Unicité
N-méthyl-2-oxo-2-(1H-indol-3-yl)-N-[1-(4-méthoxyphényl)-2-phényléthyl]acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C26H24N2O3 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide |
InChI |
InChI=1S/C26H24N2O3/c1-28(26(30)25(29)22-17-27-23-11-7-6-10-21(22)23)24(16-18-8-4-3-5-9-18)19-12-14-20(31-2)15-13-19/h3-15,17,24,27H,16H2,1-2H3 |
Clé InChI |
OEKFTVOFEBYOJQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C(CC1=CC=CC=C1)C2=CC=C(C=C2)OC)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-](/img/structure/B12120586.png)
![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine](/img/structure/B12120593.png)



![6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120607.png)

![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide](/img/structure/B12120614.png)
![N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e](/img/structure/B12120618.png)




![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)
